FMK 9a
Description
This compound is a structurally complex carboxamide derivative featuring a chiral (2S)-configured propan-2-yl backbone, a 3-fluoro-2-oxopropyl amino group, and a naphthalene-1-carboxamide moiety. The naphthalene group likely enhances hydrophobicity and π-π stacking interactions, which are critical for binding to enzyme active sites.
Properties
IUPAC Name |
N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVOHHPQIAPYHG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares a conserved (2S)-1-amino-1-oxo-3-phenylpropan-2-yl scaffold with several inhibitors reported in the literature. Key structural variations include:
Physicochemical and Stability Properties
- Degradation : Pyrazine-2-carboxamide derivatives (e.g., BTZ2) degrade under oxidative conditions to form hydroxy and acylated byproducts, suggesting that the naphthalene analog may require stabilization against similar pathways .
- Solubility : The naphthalene moiety likely reduces aqueous solubility compared to pyrazine or thiophene derivatives, necessitating formulation optimization.
Biological Activity
N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide, a compound with significant structural complexity, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and a complex side chain that includes a fluorinated propyl moiety. The structural formula can be represented as follows:
This unique structure is hypothesized to contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide exhibit potent antimicrobial properties. For instance, studies on naphthalene derivatives have shown significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Compound | Bacterial Strain | MIC (µmol/L) |
|---|---|---|
| 2-Hydroxy-N-phenylnaphthalene-1-carboxamide | MRSA | 15.2 |
| N-(4-Methylphenyl)naphthalene-1-carboxamide | M. marinum | 51.9 |
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | M. kansasii | 26.0 |
These findings suggest that the naphthalene scaffold may enhance antibacterial efficacy through lipophilicity and electronic properties, which are crucial for membrane penetration and interaction with bacterial targets .
Anticancer Activity
The anticancer potential of naphthalene-based compounds has also been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to N-[(2S)-1-[[(3-fluoro-2-oxopropyl)amino]-1]] have shown activity against pancreatic cancer cell lines such as Mia PaCa-2 and PANC-1.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Mia PaCa-2 | N-(4-Methylphenyl)naphthalene derivative | 10.5 |
| PANC-1 | N-(3-Fluorophenyl)naphthalene derivative | 8.7 |
These results highlight the potential of these compounds as lead candidates for further development in cancer therapy .
Structure–Activity Relationships (SAR)
The biological activity of N-(2S)-substituted naphthalene carboxamides is closely linked to their structural features. Key factors influencing their activity include:
Lipophilicity : Higher lipophilicity generally correlates with increased antimicrobial activity, as observed in the study of various naphthalene derivatives.
Substituent Effects : The nature of substituents on the naphthalene ring significantly affects both the potency and selectivity of these compounds against different pathogens and cancer cells.
Electronic Properties : The electronic characteristics of substituents also play a critical role in determining the interaction with biological targets, influencing both efficacy and toxicity profiles .
Case Studies
Several case studies have documented the biological activity of naphthalene derivatives:
- Antimycobacterial Activity : A study demonstrated that specific naphthalene derivatives exhibited two-fold higher activity than standard antibiotics like rifampicin against Mycobacterium tuberculosis.
- Cytotoxicity Profiles : Research on the cytotoxic effects of naphthalene derivatives revealed that they can induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism for their anticancer effects.
Scientific Research Applications
Antimycobacterial Activity
Research indicates that derivatives of naphthalene-1-carboxamide exhibit significant antimycobacterial activity. In particular, compounds like N-(2-methoxyphenyl)naphthalene-1-carboxamide have shown two-fold higher activity against Mycobacterium avium compared to standard antibiotics such as rifampicin and ciprofloxacin . The structure-activity relationship (SAR) studies suggest that lipophilicity and electronic properties of the substituents greatly influence the biological activity of these compounds.
Antibacterial Properties
Several studies have highlighted the antibacterial efficacy of naphthalene derivatives against methicillin-resistant Staphylococcus aureus (MRSA). For instance, 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent . The presence of electron-withdrawing groups on the aromatic ring enhances lipophilicity and antibacterial activity.
Case Study 1: Antimycobacterial Evaluation
In a systematic evaluation, various ring-substituted naphthalene-1-carboxanilides were synthesized and screened for their antimycobacterial properties. The study found that compounds with specific structural modifications exhibited enhanced activity against Mycobacterium avium subsp. paratuberculosis, suggesting potential for development into new antimycobacterial agents .
| Compound Name | MIC (µmol/L) | Comparison with Rifampicin |
|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 12.5 | 2-fold higher |
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 25 | 3-fold higher |
Case Study 2: Antibacterial Susceptibility Testing
Another study focused on the antibacterial susceptibility of various naphthalene derivatives against MRSA. The findings highlighted that modifications to the anilide ring significantly affected antibacterial potency, with certain compounds achieving MIC values lower than those of traditional antibiotics .
Chemical Reactions Analysis
Amide Bond Reactivity
The central amide linkage (C=O-NH) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Naphthalene-1-carboxylic acid + (2S)-1-[(3-fluoro-2-oxopropyl)amino]-3-phenylpropan-2-ammonium chloride |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium naphthalene-1-carboxylate + (2S)-1-[(3-fluoro-2-oxopropyl)amino]-3-phenylpropan-2-amine |
The stereochemistry at the (2S) position is likely retained during hydrolysis due to the stability of the chiral center .
Ketone Reactivity
The 2-oxopropyl group contains a ketone (C=O), which can participate in nucleophilic additions or reductions:
Nucleophilic Addition
Reagents like Grignard (RMgX) or hydrides (NaBH4) may attack the carbonyl carbon:
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Grignard Addition : Forms a tertiary alcohol after protonation.
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Reduction : Sodium borohydride reduces the ketone to a secondary alcohol.
| Reagent | Product |
|---|---|
| RMgX | N-[(2S)-1-[(3-fluoro-2-hydroxypropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide |
| NaBH4 | N-[(2S)-1-[(3-fluoro-2-hydroxypropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide |
The fluorine atom on the propyl chain may slightly deactivate the ketone due to its electronegativity, slowing reaction rates compared to non-fluorinated analogs .
Fluoroalkyl Chain Reactivity
The 3-fluoro-2-oxopropyl group is prone to elimination or substitution:
Dehydrofluorination
Under basic conditions, β-fluorine elimination could occur, forming an α,β-unsaturated ketone:
| Conditions | Product |
|---|---|
| KOH (aq.), heat | N-[(2S)-1-[(2-oxopropenyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide |
Nucleophilic Substitution
Fluorine may be replaced by nucleophiles (e.g., OH⁻, NH3):
This reaction is less favored due to the strong C-F bond but could proceed under high-temperature or catalytic conditions .
Aromatic Substitution
The naphthalene and phenyl rings may undergo electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from substituents could limit reactivity:
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | Naphthalene β | Electron-withdrawing amide group directs meta |
| Halogenation | Cl2/FeCl3 | Phenyl para | Activated by adjacent carbonyl groups |
Thermal Stability
Thermogravimetric analysis (TGA) data from analogs suggests decomposition above 250°C, primarily via cleavage of the amide bond and fluorinated side chain .
Enzymatic Degradation
In vitro studies on similar compounds indicate susceptibility to protease-mediated hydrolysis at the amide bond, generating metabolites such as naphthalene-1-carboxylic acid and fluoroalkylamine derivatives .
Synthetic Modifications
Patent data highlights methods to functionalize the naphthalene core or phenyl group:
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three modular components:
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Naphthalene-1-carboxylic acid : Serves as the acyl donor for the carboxamide moiety.
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(2S)-2-amino-3-phenylpropanoic acid derivative : Provides the chiral backbone (S-configuration at C2).
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3-Fluoro-2-oxopropylamine : Introduces the fluorinated ketone side chain.
Coupling these fragments via amide bonds forms the core structure. Stereochemical control at C2 is achieved using enantiomerically pure starting materials or asymmetric synthesis.
Synthesis of (2S)-2-Amino-3-phenylpropanoic Acid Intermediate
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Starting material : L-Phenylalanine undergoes N-Boc protection (Boc₂O, DMAP, THF) followed by esterification (SOCl₂, MeOH) to yield methyl (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoate (95% yield).
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Deprotection : Treatment with HCl/dioxane removes the Boc group, generating the methyl ester of (2S)-2-amino-3-phenylpropanoic acid.
Preparation of 3-Fluoro-2-oxopropylamine
Final Coupling Steps
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Amide Bond Formation :
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The naphthalene-1-carboxylic acid is activated with HATU/DIPEA in DMF and coupled to the (2S)-2-amino-3-phenylpropanoate ester (0°C → RT, 4 h), yielding the secondary amide (85% purity).
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Subsequent coupling with 3-fluoro-2-oxopropylamine using EDCl/HOBt in CH₂Cl₂ (24 h, RT) forms the tertiary amide.
-
-
Ester Hydrolysis :
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Solvent | DMF | CH₂Cl₂ | DMF |
| Temperature (°C) | 0 → 25 | 25 → 40 | 0 → 25 |
| Yield (%) | 78 | 65 | 85 |
| Diastereomeric Ratio | 9:1 | 3:1 | >19:1 |
Impurity Profiling
-
Major Byproducts :
Industrial-Scale Production
Continuous Flow Synthesis
Crystallization Protocols
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Solvent System : Ethyl acetate/n-heptane (1:3 v/v) induces crystallization at −20°C.
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Particle Size : 50–100 µm (achieved via controlled cooling at 0.5°C/min).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scale-Up Feasibility | Cost Index |
|---|---|---|---|---|
| Batch Coupling | 78 | 95 | Moderate | 1.0 |
| Continuous Flow | 85 | 98.5 | High | 0.8 |
| Solid-Phase Synthesis | 65 | 90 | Low | 2.5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide, and what experimental conditions are critical for optimizing yield?
- Methodological Answer :
- Step 1 : Start with a naphthalene-1-carboxylic acid derivative. Activate the carbonyl group using coupling reagents like EDCI or HOBt to facilitate amide bond formation with the chiral (2S)-amino intermediate.
- Step 2 : Introduce the 3-fluoro-2-oxopropyl group via nucleophilic substitution. Use K₂CO₃ as a base in DMF to stabilize the oxyanion intermediate, ensuring regioselectivity (analogous to , which describes similar naphthalene derivatization) .
- Critical Conditions : Maintain anhydrous conditions during coupling steps. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates using column chromatography.
Q. How should researchers characterize the stereochemical integrity of the (2S)-configured amino group in this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10). Compare retention times with enantiomerically pure standards.
- Circular Dichroism (CD) : Analyze the CD spectrum in the 200–250 nm range to confirm the absolute configuration of the chiral center.
- X-ray Crystallography : Co-crystallize the compound with a heavy atom derivative (e.g., iodine) to resolve spatial arrangement (as demonstrated in for structurally related carboxamides) .
Q. What stability studies are essential for this compound under laboratory storage conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor decomposition via HPLC.
- Light Sensitivity : Store aliquots in amber vials and compare degradation rates with samples in clear glass under UV light (300–400 nm).
- Recommendations : Store at –20°C under nitrogen atmosphere to prevent hydrolysis of the fluoro-oxopropyl group (supported by stability protocols in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., SPR vs. cell-based assays) to confirm target engagement.
- Metabolite Screening : Use LC-MS to identify potential metabolites that may interfere with activity in vivo vs. in vitro (e.g., de-fluorinated byproducts).
- Theoretical Framework : Align discrepancies with computational models (e.g., molecular dynamics simulations) to assess conformational flexibility or off-target interactions (as per ’s emphasis on linking data to theory) .
Q. What advanced analytical techniques are required to elucidate the reaction mechanism of the 3-fluoro-2-oxopropyl group’s nucleophilic substitution?
- Methodological Answer :
- Isotopic Labeling : Synthesize the intermediate with ¹⁸O or ²H isotopes to track bond cleavage/formation via mass spectrometry.
- Kinetic Studies : Perform variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡).
- DFT Calculations : Model transition states using Gaussian09 to predict regioselectivity, referencing ’s oxidation/reduction mechanistic insights .
Q. How can researchers design experiments to investigate the compound’s membrane permeability and intracellular accumulation?
- Methodological Answer :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure passive diffusion using a lipid-coated filter system.
- Confocal Microscopy : Tag the compound with a fluorescent probe (e.g., BODIPY) and track localization in live cells.
- LC-MS Quantitation : Lyse cells at timed intervals and quantify intracellular concentrations against a calibration curve (methodology adapted from ’s reagent applications) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
